Cas no 2098068-03-0 (4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide)

4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide is a structurally unique spirocyclic compound featuring a hydroxymethyl group and a carboximidamide moiety. Its rigid spiro[4.4]nonane core enhances conformational stability, making it a valuable intermediate in medicinal chemistry and drug discovery. The hydroxymethyl group offers functional versatility for further derivatization, while the carboximidamide functionality can participate in hydrogen bonding, potentially enhancing binding affinity in biological systems. This compound is particularly useful in the synthesis of pharmacologically active molecules, including enzyme inhibitors or receptor modulators. Its well-defined stereochemistry and synthetic accessibility further contribute to its utility in targeted research applications.
4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide structure
2098068-03-0 structure
Product name:4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide
CAS No:2098068-03-0
MF:C10H19N3O
MW:197.277362108231
CID:5728042
PubChem ID:121202818

4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • 2098068-03-0
    • F1907-6632
    • AKOS026711001
    • 4-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide
    • 2-Azaspiro[4.4]nonane-2-carboximidamide, 4-(hydroxymethyl)-
    • 4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide
    • Inchi: 1S/C10H19N3O/c11-9(12)13-5-8(6-14)10(7-13)3-1-2-4-10/h8,14H,1-7H2,(H3,11,12)
    • InChI Key: FGMOGKJBMIUFHI-UHFFFAOYSA-N
    • SMILES: OCC1CN(C(=N)N)CC21CCCC2

Computed Properties

  • Exact Mass: 197.152812238g/mol
  • Monoisotopic Mass: 197.152812238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.3Ų
  • XLogP3: 0.3

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Predicted)
  • Boiling Point: 341.4±34.0 °C(Predicted)
  • pka: 14.92±0.10(Predicted)

4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-6632-0.5g
4-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide
2098068-03-0 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-6632-2.5g
4-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide
2098068-03-0 95%+
2.5g
$802.0 2023-09-07
TRC
H245776-500mg
4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide
2098068-03-0
500mg
$ 365.00 2022-06-04
Life Chemicals
F1907-6632-5g
4-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide
2098068-03-0 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-6632-10g
4-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide
2098068-03-0 95%+
10g
$1684.0 2023-09-07
TRC
H245776-100mg
4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide
2098068-03-0
100mg
$ 95.00 2022-06-04
TRC
H245776-1g
4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide
2098068-03-0
1g
$ 570.00 2022-06-04
Life Chemicals
F1907-6632-0.25g
4-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide
2098068-03-0 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-6632-1g
4-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide
2098068-03-0 95%+
1g
$401.0 2023-09-07

Additional information on 4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide

Research Brief on 4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide (CAS: 2098068-03-0)

4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide (CAS: 2098068-03-0) is a novel spirocyclic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique spiro[4.4]nonane scaffold, has shown promising potential as a pharmacophore in the development of new therapeutic agents. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of targeting enzymes and receptors involved in various disease pathways.

The synthesis of 4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide involves a multi-step process that includes the construction of the spirocyclic core followed by functionalization to introduce the hydroxymethyl and carboximidamide groups. Advanced techniques such as asymmetric catalysis and microwave-assisted synthesis have been employed to improve yield and enantioselectivity. The compound's structural complexity and stereochemical features make it a challenging yet rewarding target for synthetic chemists.

Recent pharmacological studies have explored the compound's interaction with biological targets, particularly enzymes like kinases and proteases. Preliminary in vitro assays indicate that 4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide exhibits inhibitory activity against certain kinases involved in inflammatory and oncogenic pathways. Molecular docking simulations suggest that the spirocyclic core and the carboximidamide group play critical roles in binding to the active sites of these enzymes, providing a basis for further structure-activity relationship (SAR) studies.

In addition to its potential as a kinase inhibitor, this compound has also been investigated for its role in modulating G-protein-coupled receptors (GPCRs). Early-stage cell-based assays have demonstrated its ability to selectively bind to specific GPCR subtypes, hinting at possible applications in neurological and metabolic disorders. The hydroxymethyl group appears to enhance solubility and bioavailability, addressing a common challenge in spirocyclic drug development.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide. Current research is focused on derivatization strategies to improve metabolic stability and reduce off-target effects. Collaborative efforts between academic and industrial researchers are underway to advance this compound into preclinical development, with the ultimate goal of identifying lead candidates for therapeutic applications.

In conclusion, 4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide represents a compelling example of how innovative chemical scaffolds can drive drug discovery. Its unique structural features and versatile biological activity profile make it a valuable subject for ongoing research. Future studies will likely explore its potential in combination therapies and its efficacy in animal models, paving the way for translational applications in medicine.

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